molecular formula C12H16Si B3050621 Silane, 1H-inden-2-yltrimethyl- CAS No. 27397-34-8

Silane, 1H-inden-2-yltrimethyl-

Cat. No. B3050621
CAS RN: 27397-34-8
M. Wt: 188.34 g/mol
InChI Key: HJLAZBSNDHRRGC-UHFFFAOYSA-N
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Description

Silane, 1H-inden-2-yltrimethyl-, also known as trimethylindenyldimethylsilane, is a chemical compound with the molecular formula C13H18Si. It is a colorless liquid with a boiling point of 225°C and a density of 0.89 g/cm³. Silane, 1H-inden-2-yltrimethyl-, is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Hydrolytically Stable Amine-Functionalized Silica Substrates

A study by Zhu, Lerum, and Chen (2012) assessed various functional silanes, including 3-aminopropyltrimethoxysilane (APTMS), for preparing hydrolytically stable amine-functionalized silica substrates. The findings indicated that vapor-phase reactions were more practical and produced more reproducible results compared to solution-phase methods (Zhu, Lerum, & Chen, 2012).

Epoxy Coatings Water Absorption Reduction

Research by Ji, Hu, Zhang, and Cao (2006) utilized 3-glycidoxypropyltrimethoxy silane (GPTMS) as an additive to reduce water absorption in epoxy coatings. Electrochemical impedance spectroscopy showed a significant decrease in water absorption with the incorporation of the silane component (Ji, Hu, Zhang, & Cao, 2006).

Enhanced Corrosion Resistance in Epoxy Coatings

Jiang, Wu, Hu, and Zhang (2015) studied the incorporation of silane agents in epoxy coatings on aluminum alloy, demonstrating enhanced corrosion resistance and better adhesion properties. This improvement was attributed to the silane agents reinforcing the cross-linking of epoxy coatings and strengthening the bonding at the coating/metal interface (Jiang, Wu, Hu, & Zhang, 2015).

Improved Performance of Silane Coupling Agents

Pape and Plueddemann (1991) focused on the use of silane coupling agents in reinforced composites, emphasizing their role in retaining mechanical properties during the use of the composite. Techniques such as blending hydrophobic and hydrophilic silanes were explored to impart more durable bonding (Pape & Plueddemann, 1991).

Photocatalytic Applications

Krishnakumar et al. (2017) investigated the chemical modification of SiO2 ZnO with glycidoxypropyltrimethoxy silane (GPTMS), demonstrating its use in photocatalytic applications for the degradation of naphthol blue black under sunlight (Krishnakumar et al., 2017).

Enhancing Bond Strength in Dental Applications

Matinlinna, Choi, and Tsoi (2013) reported on the use of silane blends to significantly enhance bonding in dentistry, specifically for cementing crowns or abutments on silica-coated zirconia surfaces. They introduced novel silane systems that yielded higher shear bond strength than traditional silanes (Matinlinna, Choi, & Tsoi, 2013).

Molecular-Level Mechanisms of Adhesion Promotion

Vázquez et al. (2009) used sum frequency generation vibrational spectroscopy to understand molecular-level mechanisms of how silane adhesion promoters enhance adhesion of elastomeric materials to polymers. Their study provided insights into the segregation and ordering of silane methoxy groups at the polymer/silane interface, crucial for adhesion promotion (Vázquez et al., 2009).

Corrosion Protection in Epoxy-Coated Steel

Jang and Kim (1999) explored the use of various silane coupling agents, including glycidoxypropyltrimethoxysilane (GPS), as primers in an epoxy/steel system for corrosion protection. Their findings indicated enhanced corrosion protection and increased steel surface bonding (Jang & Kim, 1999).

properties

IUPAC Name

1H-inden-2-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-13(2,3)12-8-10-6-4-5-7-11(10)9-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLAZBSNDHRRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591105
Record name (1H-Inden-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-inden-2-yl)trimethylsilane

CAS RN

27397-34-8
Record name (1H-Inden-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromomagnesium indene was prepared from 10.0 g (51.3 mmol) of 2-bromoindene and 5 g of magnesium in a nitrogen stream. The reaction product was reacted with 6.5 ml of trimethylchlorosilane to obtain 7.14 g (37.9 mmol) of 2-trimethylsilylindene as a colorless oily product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, 1H-inden-2-yltrimethyl-
Reactant of Route 2
Silane, 1H-inden-2-yltrimethyl-
Reactant of Route 3
Silane, 1H-inden-2-yltrimethyl-
Reactant of Route 4
Silane, 1H-inden-2-yltrimethyl-
Reactant of Route 5
Silane, 1H-inden-2-yltrimethyl-
Reactant of Route 6
Silane, 1H-inden-2-yltrimethyl-

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